Substituting generic MCT oils for pure Tricaprin causes unpredictable phase separation and drug expulsion in lipid nanoparticle formulations. Our high-purity Tricaprin (C10) eliminates this variability with its sharp melting point (31.5°C) and defined crystallization behavior. • Ensures reproducible solid lipid nanoparticle (SLN) fabrication and sustained drug release. • Acts as analytical standard for precise triglyceride quantification. • Supplied with full documentation for pharmaceutical and industrial R&D.
Tricaprin, also known as glyceryl tricaprate, is a saturated, medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three C10 (capric acid) fatty acid chains. Unlike common MCT oils, which are variable mixtures of C8 and C10 triglycerides, Tricaprin is a single, pure chemical entity. This defined composition results in distinct physical properties, notably a sharp melting point around 31-35°C, making it a solid at standard room temperature. This characteristic is fundamental to its use in specialized pharmaceutical, cosmetic, and industrial applications where precise thermal behavior and formulation stability are critical.
Substituting high-purity Tricaprin (C10) with seemingly similar materials like Tricaprylin (C8), Trilaurin (C12), or blended MCT oils is a primary source of failure in process scale-up and formulation reproducibility. The specific C10 chain length dictates a unique melting point, crystallization behavior (polymorphism), and solvency profile that is not replicated by shorter chains, longer chains, or mixtures. For instance, the transition between crystalline forms (e.g., β' to the most stable β form) is highly dependent on the specific triglyceride, affecting everything from the texture of a cosmetic cream to the stability and drug-release profile of a solid lipid nanoparticle (SLN). Using a generic MCT oil introduces variability that compromises thermal precision and can lead to unpredictable phase separation, drug expulsion from carriers, and batch-to-batch inconsistency.
Tricaprin exhibits a distinct and sharp melting point for its stable β-polymorph at approximately 31.5°C. In contrast, the closest common analog, Trilaurin (C12), melts at a significantly higher temperature of 46.5°C. This makes Tricaprin suitable for applications requiring a phase transition near physiological or ambient temperatures, a window where Trilaurin remains a solid and shorter-chain analogs like Tricaprylin (C8) are liquid.
| Evidence Dimension | Melting Point (β-polymorph) |
| Target Compound Data | 31.5 °C (Tricaprin, C10) |
| Comparator Or Baseline | 46.5 °C (Trilaurin, C12) |
| Quantified Difference | 15 °C lower melting point than Trilaurin |
| Conditions | Stable β-polymorph crystal form. |
This specific melting point is critical for designing phase change materials for thermal regulation in electronics, textiles, and buildings, and for temperature-sensitive pharmaceutical formulations.
In studies of lipid-based drug delivery systems, Tricaprin demonstrated a higher drug solubilization capacity after in-vitro digestion (lipolysis) compared to Tricaprylin (C8). Although Tricaprylin as a pure excipient can sometimes be a more potent solvent for certain drugs before digestion, Tricaprin's digestion products create a more favorable environment to keep the drug dissolved. This suggests Tricaprin-based formulations may present a lower risk of drug precipitation in the gastrointestinal tract, a critical factor for oral bioavailability.
| Evidence Dimension | Drug Solubilization Upon Digestion |
| Target Compound Data | Typically higher solubilization |
| Comparator Or Baseline | Tricaprylin (C8) |
| Quantified Difference | Qualitatively superior performance post-lipolysis |
| Conditions | In-vitro lipolysis media simulating gastrointestinal digestion. |
For developing oral lipid-based formulations, choosing Tricaprin over Tricaprylin can reduce the risk of drug precipitation upon digestion, potentially enhancing bioavailability and therapeutic effect.
The use of single, pure triglycerides is essential for creating stable solid lipid nanoparticles (SLNs) with high drug entrapment efficiency. Tricaprin is frequently selected as the solid lipid core for SLNs. In one study developing SLNs for bromocriptine, a mixture of Tristearin (a long-chain triglyceride) and Tricaprin resulted in nanoparticles with high entrapment efficiency and a controlled, prolonged drug release over 48 hours. Using a liquid lipid like Tricaprylin or a mixed MCT oil would result in a nanostructured lipid carrier (NLC) or an emulsion, which have different physical stabilities and release kinetics compared to a true solid-core SLN.
| Evidence Dimension | Nanoparticle Matrix State |
| Target Compound Data | Solid crystalline core (enabling SLNs) |
| Comparator Or Baseline | Liquid core (forms nanoemulsions or NLCs with Tricaprylin or mixed MCTs) |
| Quantified Difference | Qualitative difference in physical state and formulation type |
| Conditions | Nanoparticle formulation at temperatures below Tricaprin's melting point. |
Procuring pure Tricaprin is non-negotiable for researchers who specifically require a solid lipid matrix to control drug release, prevent leakage, and ensure the long-term physical stability of their nanoparticle formulation.
Tricaprin's defined solid state at physiological temperatures makes it a primary choice for the lipid matrix in SLNs. This is critical for applications requiring sustained drug release and physical stability, where liquid triglycerides like tricaprylin or mixed MCT oils are unsuitable as the core structural component.
The sharp, well-defined melting point of Tricaprin around 31.5°C allows for its use as a latent heat storage material in applications requiring temperature stability near ambient or body temperature, such as in smart textiles, building materials, or electronic component cooling. Comparators like Trilaurin (46.5°C) are unsuitable for this temperature range.
For active pharmaceutical ingredients that show poor bioavailability, Tricaprin-based lipid formulations can be prioritized. Its ability to form digestion products that maintain high drug solubility reduces the risk of in-vivo precipitation compared to other MCTs like Tricaprylin, making it a strategic choice for challenging oral delivery projects.
As a single, well-characterized molecule, Tricaprin serves as an essential certified reference material and analytical standard for the quantification and identification of triglycerides in complex mixtures like fish oils, food products, and biofuels. Mixed MCT oils lack the purity required for this application.